N-(4-isobutoxyphenyl)isonicotinamide
Description
N-(4-isobutoxyphenyl)isonicotinamide is a synthetic small molecule characterized by a phenyl ring substituted with an isobutoxy group at the para position, linked via an amide bond to an isonicotinic acid moiety. Its molecular formula is C₁₆H₁₇N₃O₂, with a molecular weight of 283.33 g/mol. The compound’s structure combines a lipophilic isobutoxy chain with a polar pyridine ring, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition and anti-inflammatory research .
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33g/mol |
IUPAC Name |
N-[4-(2-methylpropoxy)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H18N2O2/c1-12(2)11-20-15-5-3-14(4-6-15)18-16(19)13-7-9-17-10-8-13/h3-10,12H,11H2,1-2H3,(H,18,19) |
InChI Key |
GZOLDAULYZVVMM-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of N-(4-isobutoxyphenyl)isonicotinamide are influenced by modifications to its phenyl or pyridine rings. Below is a detailed comparison with key analogs:
N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives
- Structural Differences: These derivatives feature a cyano group at the phenyl ring’s meta position and varying alkoxy chains (e.g., ethoxy, propoxy) at the para position .
Biological Activity : In a study evaluating xanthine oxidase (XO) inhibition, derivatives with longer alkoxy chains (e.g., isobutoxy) demonstrated superior inhibitory potency. For instance:
Compound (R-group) IC₅₀ (μM) Ethoxy 12.3 Propoxy 8.7 Isobutoxy 5.2 The isobutoxy analog’s enhanced activity is attributed to optimal lipophilicity and steric bulk, facilitating enzyme binding .
N-(4-aminophenyl)isonicotinamide and N-(4-acetamidophenyl)isonicotinamide
- Structural Differences: The para substituents are amino (-NH₂) or acetamido (-NHCOCH₃) groups instead of isobutoxy .
- Biological Activity : These compounds exhibit anti-inflammatory properties via reactive oxygen species (ROS) inhibition. The acetamido derivative showed higher solubility due to hydrogen-bonding capacity but lower membrane permeability compared to the lipophilic isobutoxy analog .
N-[4-(isobutyrylamino)phenyl]isonicotinamide
- Structural Differences: The para substituent is an isobutyrylamino (-NHCOC(CH₃)₂) group, replacing the ether linkage with an amide .
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